Physicochemical Differentiation: Optimized Lipophilicity (LogP) Versus Phenol Analog
The target compound exhibits a calculated LogP of 1.34, which aligns with the optimal range for oral drug-likeness (LogP ≤ 5) and contrasts sharply with the phenol analog (predicted LogP ~3.22) . This significant difference of ~1.88 LogP units indicates that the 4-anilinoquinazoline analog is over 70 times more lipophilic, which correlates with poorer aqueous solubility, higher metabolic clearance, and greater risk of off-target binding. The ethanolamine tail directly modulates this critical parameter, making the target compound a superior starting point for medicinal chemistry programs seeking to optimize pharmacokinetic profiles early in hit-to-lead stages [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.34 (calculated) |
| Comparator Or Baseline | 4-[(6-methylquinazolin-4-yl)amino]phenol (predicted LogP 3.22) |
| Quantified Difference | Δ LogP = -1.88 (target is 76x less lipophilic) |
| Conditions | Computational prediction data (QSPR/ALogP models) from Chemscene and literature |
Why This Matters
Procuring a compound with an intrinsically lower LogP reduces the risk of downstream ADME failure and formulation challenges, saving significant R&D resources.
- [1] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 2003, 46, 1250-1256. View Source
